6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime
Overview
Description
6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime is a chemical compound with the empirical formula C8H5BrN2O2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime .Molecular Structure Analysis
The molecular weight of 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime is 241.04 . The SMILES string representation of the molecule is O\N=C\c1cc2ncc (Br)cc2o1 . The InChI key for the compound is UZOITHUMKJACJG-NYYWCZLTSA-N .Physical And Chemical Properties Analysis
6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime is a solid substance . The compound’s empirical formula is C8H5BrN2O2 , and its molecular weight is 241.04 .Scientific Research Applications
Reactions with Organometallic Compounds
Research indicates that pyridine-2-carbaldehyde oxime, a related compound, reacts with organo-derivatives of Group III elements, forming crystalline oximates. These oximates are generally monomeric or dimeric in nature and their structures suggest interaction through oxime oxygen and pyridine nitrogen atoms (Pattison & Wade, 1968).
Crystal and Molecular Structure Studies
Dimethylindium-pyridine-2-carbaldehyde oximate, another similar compound, crystallizes in the orthorhombic space group, showing a unique coordination pattern through nitrogen and oxygen atoms to indium. This implies potential use in exploring complex molecular structures (Shearer, Twiss, & Wade, 1980).
Oxime-Nitrone Isomerization Studies
Oximes of certain carbaldehydes, including pyridine-2-carbaldehyde oxime derivatives, have been studied for thermally induced 1,3-dipolar cycloadditions, leading to fused isoxazolidine derivatives. This research is significant for understanding mechanistic aspects of oxime-nitrone isomerization (Gotoh et al., 1996).
Synthesis of Heterocyclic Compounds
Pyridine-2-carbaldehyde oximes have been used in Sonogashira-type reactions, providing pathways to synthesize various heterocyclic compounds. Such research is pivotal for developing new synthetic methods in organic chemistry (Vilkauskaitė, Šačkus, & Holzer, 2011).
Ligand Development in Catalysis
Research involving the reaction of pyridine-2-carbaldehyde with other compounds has led to the development of new CN ligands stable towards hydrolysis. These findings are crucial for advancements in enantioselective catalysis (Brunner, Schönherr, & Zabel, 2001).
Cyclization Reactions
Studies involving similar compounds like 3-bromopyridine-4-carbaldehyde have explored cyclization reactions with carboxylic acids, leading to the formation of various oxo-dihydrofuro-pyridine derivatives (Cho & Kim, 2008).
Synthesis of Heterocyclic Chalcones
Carbaldehydes derived from pyrazolo-pyridines, structurally similar to 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime, have been used to synthesize chalcone analogues and dipyrazolopyridines, indicating potential for developing new heterocyclic compounds (Quiroga et al., 2010).
Safety And Hazards
properties
IUPAC Name |
(NE)-N-[(6-bromofuro[3,2-b]pyridin-2-yl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-8-7(10-3-5)2-6(13-8)4-11-12/h1-4,12H/b11-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOITHUMKJACJG-NYYWCZLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1OC(=C2)C=NO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC2=C1OC(=C2)/C=N/O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674080 | |
Record name | (2E)-6-Bromo-2-(nitrosomethylidene)-2,4-dihydrofuro[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime | |
CAS RN |
1171920-32-3 | |
Record name | (2E)-6-Bromo-2-(nitrosomethylidene)-2,4-dihydrofuro[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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